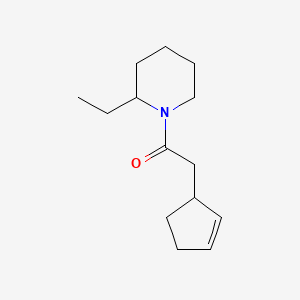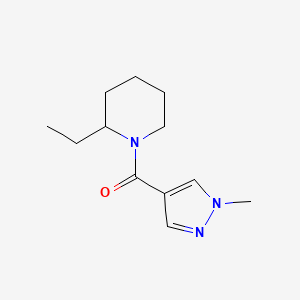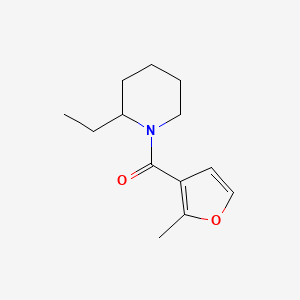
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone, also known as EPM, is a chemical compound that has been studied for its potential uses in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies. In
作用机制
The exact mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a crucial role in neurotransmission and cell survival. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to increase the expression of the sigma-1 receptor and to enhance its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of several proteins involved in cell survival and to decrease the expression of proteins involved in cell death. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. In animal studies, (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to improve motor function and cognitive performance in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Another advantage is its neuroprotective effects, which make it a potential candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone. One area of interest is its potential use in treating drug addiction and depression. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to modulate the activity of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Another area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone and to determine its safety and efficacy in humans.
合成方法
The synthesis of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 2-ethylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final product, (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone.
科学研究应用
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been investigated for its potential use in treating drug addiction and depression.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-11-6-4-5-8-14(11)13(15)12-7-9-16-10(12)2/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDXABQPHZHMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
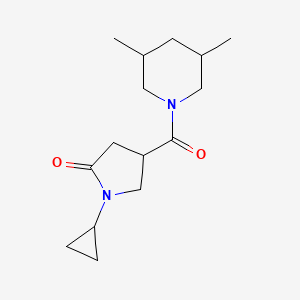
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
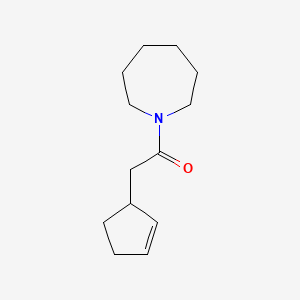

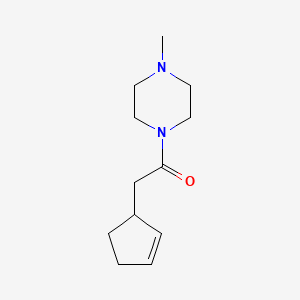
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
